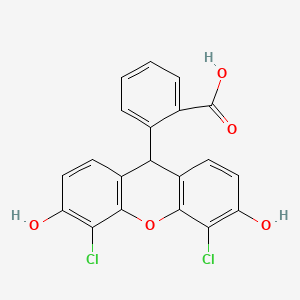![molecular formula C11H17NO B12530532 3-[(Pentan-3-yl)oxy]aniline CAS No. 653604-37-6](/img/structure/B12530532.png)
3-[(Pentan-3-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pentan-3-yl)oxy]aniline is an organic compound belonging to the class of substituted anilines. This compound features an aniline core with a pentan-3-yloxy substituent at the 3-position. Substituted anilines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentan-3-yl)oxy]aniline typically involves the reaction of aniline with a pentan-3-yloxy halide under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
3-[(Pentan-3-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines.
Scientific Research Applications
3-[(Pentan-3-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Pentan-3-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A herbicide with a similar aniline structure but with additional nitro and methyl substituents.
2-(1-Methylbutyl)aniline: Another substituted aniline with a different alkyl group.
Uniqueness
3-[(Pentan-3-yl)oxy]aniline is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a versatile compound in various applications.
Properties
CAS No. |
653604-37-6 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-pentan-3-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10H,3-4,12H2,1-2H3 |
InChI Key |
CTVFZKRSQYSPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)
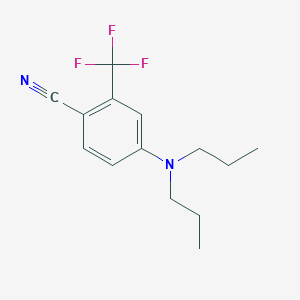
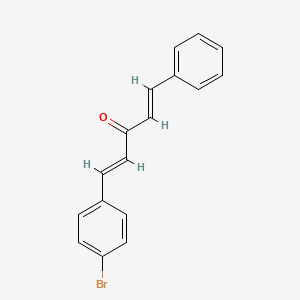
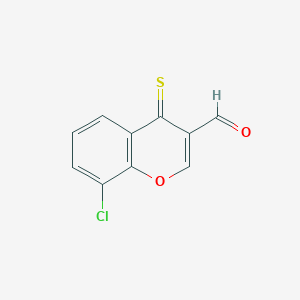
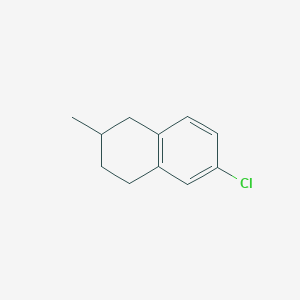

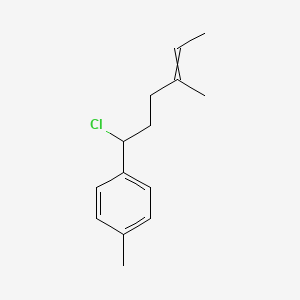
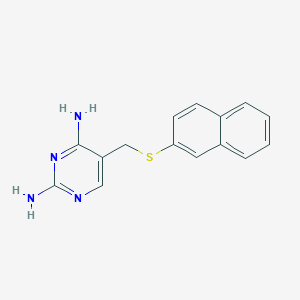
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
